molecular formula C26H26N4O B3946392 4-[4-(benzylamino)-1-phthalazinyl]-N,N-diethylbenzamide

4-[4-(benzylamino)-1-phthalazinyl]-N,N-diethylbenzamide

Cat. No. B3946392
M. Wt: 410.5 g/mol
InChI Key: BFESOVKNKZJJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(benzylamino)-1-phthalazinyl]-N,N-diethylbenzamide, also known as BAPTA, is a chemical compound that is widely used in scientific research. It is a calcium chelator, which means that it can bind to calcium ions and prevent them from interacting with other molecules in the cell. BAPTA has been used in a variety of studies to investigate the role of calcium in cellular processes, including signal transduction, gene expression, and cell death.

Mechanism of Action

4-[4-(benzylamino)-1-phthalazinyl]-N,N-diethylbenzamide works by binding to calcium ions and preventing them from interacting with other molecules in the cell. This can have a variety of effects on cellular processes, depending on the specific pathways that are affected. For example, this compound can inhibit the release of neurotransmitters from neurons by preventing calcium-dependent vesicle fusion. It can also inhibit the activation of calcium-dependent enzymes, such as calmodulin-dependent protein kinase II (CaMKII).
Biochemical and physiological effects:
This compound can have a variety of biochemical and physiological effects on cells, depending on the specific pathways that are affected. For example, this compound can inhibit the activation of calcium-dependent enzymes, which can lead to changes in gene expression and protein synthesis. It can also inhibit the release of neurotransmitters from neurons, which can affect synaptic transmission and neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(benzylamino)-1-phthalazinyl]-N,N-diethylbenzamide in lab experiments is that it is a highly specific calcium chelator, which means that it can selectively bind to calcium ions without affecting other metal ions. This makes it a useful tool for investigating the role of calcium in cellular processes. However, one limitation of using this compound is that it can also bind to other metal ions, such as magnesium and zinc, which can affect its specificity. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-[4-(benzylamino)-1-phthalazinyl]-N,N-diethylbenzamide and its role in cellular processes. For example, researchers could investigate the specific pathways that are affected by this compound and how these pathways interact with each other. They could also investigate the effects of this compound on different cell types and tissues, and how these effects vary under different physiological conditions. Additionally, researchers could explore the potential therapeutic applications of this compound, such as in the treatment of neurodegenerative diseases or cancer.

Scientific Research Applications

4-[4-(benzylamino)-1-phthalazinyl]-N,N-diethylbenzamide has been used in a wide range of scientific studies to investigate the role of calcium in cellular processes. For example, this compound has been used to study the role of calcium in synaptic transmission, neuronal excitability, and muscle contraction. It has also been used to investigate the role of calcium in cell signaling pathways, including the MAP kinase pathway and the NF-kB pathway.

properties

IUPAC Name

4-[4-(benzylamino)phthalazin-1-yl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O/c1-3-30(4-2)26(31)21-16-14-20(15-17-21)24-22-12-8-9-13-23(22)25(29-28-24)27-18-19-10-6-5-7-11-19/h5-17H,3-4,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFESOVKNKZJJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.